7-methyl-1-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
CAS No.: 1251597-33-7
Cat. No.: VC4812469
Molecular Formula: C25H22N4O3
Molecular Weight: 426.476
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251597-33-7 |
|---|---|
| Molecular Formula | C25H22N4O3 |
| Molecular Weight | 426.476 |
| IUPAC Name | 7-methyl-1-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
| Standard InChI | InChI=1S/C25H22N4O3/c1-16-8-11-19(12-9-16)27-22(30)15-29-14-21(25(32)28-18-6-4-3-5-7-18)23(31)20-13-10-17(2)26-24(20)29/h3-14H,15H2,1-2H3,(H,27,30)(H,28,32) |
| Standard InChI Key | YOWHCAQWCUDHHA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4 |
Introduction
The compound 7-methyl-1-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic molecule belonging to the naphthyridine class. Naphthyridines are heterocyclic compounds that have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. This specific compound is characterized by its intricate structure, which includes a naphthyridine core substituted with various functional groups.
Synthesis and Preparation
The synthesis of such complex naphthyridine derivatives typically involves multi-step reactions, including condensation reactions to form the naphthyridine core and subsequent modifications to introduce the carbamoyl and phenyl groups. Specific synthesis protocols for this compound are not detailed in the available literature.
Biological Activity and Applications
While specific biological activity data for 7-methyl-1-{[(4-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide are not reported, naphthyridine derivatives have been explored for their potential in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including antimicrobial and anticancer research.
Data Table: Comparison of Related Naphthyridine Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume